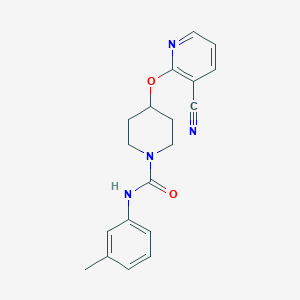

![molecular formula C10H9F3N4O2 B2381152 1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1006459-10-4](/img/structure/B2381152.png)

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

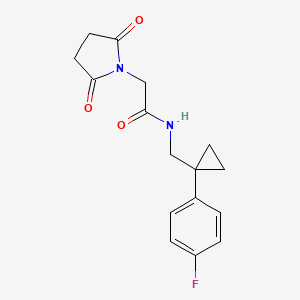

The synthesis of this compound involves several steps including condensation, acylation, cyclization, and hydrolysis. The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. The yield was improved from 67% to 93.7% under these conditions . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .Molecular Structure Analysis

The molecular formula of this compound is C5H5F3N2. It has a molecular weight of 150.1018 g/mol . The IUPAC Standard InChI is InChI=1S/C5H5F3N2/c1-10-3-2-4 (10-9-3)5 (6,7)8/h2H,1H3, (H,9,10) .Chemical Reactions Analysis

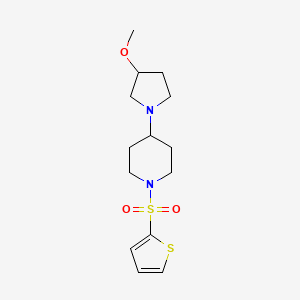

The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The cyclization reaction is carried out in a mixed solvent of methanol and water .Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.10 g/mol. It has a topological polar surface area of 17.8 Ų. It has a complexity of 123. It has no rotatable bonds and no hydrogen bond donors. It has 4 hydrogen bond acceptors .Scientific Research Applications

- Significance : Developing novel agrochemicals is essential for sustainable agriculture and food security .

Agrochemicals and Crop Protection

Medicinal Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

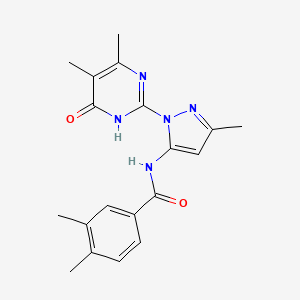

Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.

Biochemical Pathways

Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.

Result of Action

Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.

properties

IUPAC Name |

1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETJSBDIFLNRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)